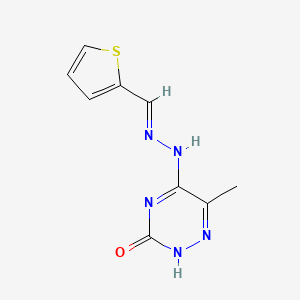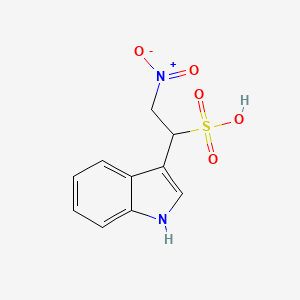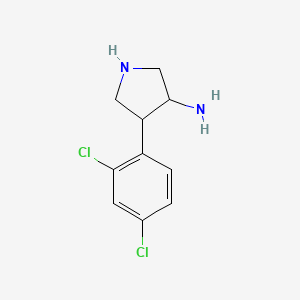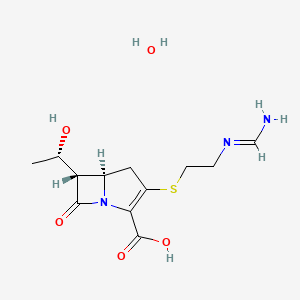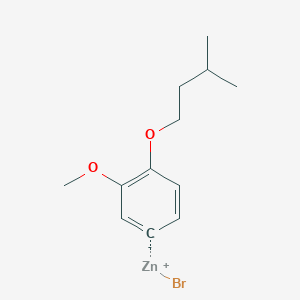
4-(2-Methylphenyl)-2-butenylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylphenyl)-2-butenylzinc iodide is an organozinc compound that is used in various organic synthesis reactions. It is a member of the organozinc halides, which are known for their reactivity and utility in forming carbon-carbon bonds. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a nucleophilic partner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)-2-butenylzinc iodide typically involves the reaction of 4-(2-Methylphenyl)-2-butenyl iodide with zinc metal in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(2-Methylphenyl)-2-butenyl iodide+Zn→4-(2-Methylphenyl)-2-butenylzinc iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)-2-butenylzinc iodide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: It participates in nucleophilic substitution reactions, replacing halide groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Typical conditions involve the use of palladium catalysts and bases like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes.
Scientific Research Applications
4-(2-Methylphenyl)-2-butenylzinc iodide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2-Methylphenyl)-2-butenylzinc iodide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic attack. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating its reaction with electrophiles. This process is crucial in cross-coupling reactions, where the compound reacts with halides or other electrophiles to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylphenyl)-2-butenylmagnesium bromide: Another organometallic compound used in similar reactions.
4-(2-Methylphenyl)-2-butenyllithium: A lithium-based organometallic compound with similar reactivity.
Uniqueness
4-(2-Methylphenyl)-2-butenylzinc iodide is unique due to its specific reactivity and stability compared to other organometallic compounds. It offers a balance between reactivity and ease of handling, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C11H13IZn |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-but-3-enyl-2-methylbenzene;iodozinc(1+) |
InChI |
InChI=1S/C11H13.HI.Zn/c1-3-4-8-11-9-6-5-7-10(11)2;;/h5-7,9H,1,4,8H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
QQSMGMIRRKSWGN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1CC[C-]=C.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


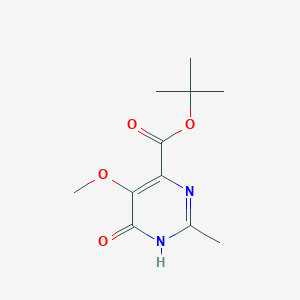
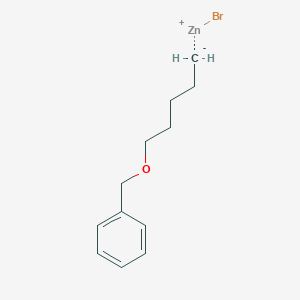
![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14879070.png)
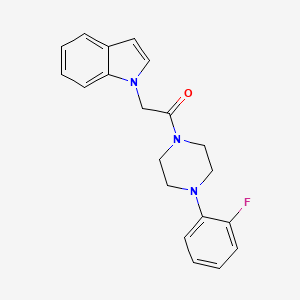
![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B14879082.png)
![5-[2-(biphenyl-4-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14879083.png)

![2-[(N-n-butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14879088.png)
